molecular formula C15H23FN4O2 B7897155 Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate

Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate

Cat. No.: B7897155
M. Wt: 310.37 g/mol
InChI Key: NUBDCUQSKQJJKK-UHFFFAOYSA-N
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Description

Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via nucleophilic substitution reactions, often using fluoropyrimidine derivatives as starting materials.

    Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to protect reactive sites during intermediate steps and are later removed under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the fluoropyrimidine moiety or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the piperidine or fluoropyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • The compound is being investigated as an inhibitor of human farnesyltransferase (hFTase), an enzyme implicated in cancer cell proliferation. Studies show that derivatives of similar structures exhibit potent inhibition of hFTase, suggesting that tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate could also possess anticancer properties .
  • Antiviral Properties :
    • Research indicates that pyrimidine derivatives can exhibit antiviral activity. Given that this compound contains a pyrimidine structure, it may be explored for potential antiviral applications, particularly against RNA viruses .
  • Drug Development :
    • The compound serves as a scaffold for the development of new drugs targeting various diseases, including cancer and viral infections. Its structural features allow for modifications that can enhance efficacy and selectivity .

Biological Activities

  • Enzyme Inhibition :
    • Similar compounds have demonstrated selective inhibition against various enzymes involved in disease processes. The fluoropyrimidine moiety may enhance binding affinity to target enzymes, making it a valuable candidate for further studies .
  • Potential as a Therapeutic Agent :
    • Ongoing research aims to elucidate the compound's mechanism of action and therapeutic potential in treating conditions such as cancer and viral infections. Its ability to interact with biological targets at the molecular level is under investigation .

Synthetic Chemistry Applications

  • Building Block for Synthesis :
    • This compound can be utilized as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, leading to the creation of more complex molecules suitable for pharmaceutical applications .
  • Structure-Activity Relationship (SAR) Studies :
    • The compound's structure makes it an ideal candidate for SAR studies aimed at optimizing biological activity through systematic modification of its chemical structure .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityIdentified as an hFTase inhibitor with potential selectivity over related enzymes .
Study 2Antiviral PotentialExplored for activity against RNA viruses; structural analogs showed promising results .
Study 3Synthetic ApplicationsUsed as a building block in creating novel compounds with enhanced biological activities .

Mechanism of Action

The mechanism of action of tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a PARP inhibitor.

    Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Another piperidine derivative with potential pharmaceutical applications.

Uniqueness

Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate is unique due to the presence of the fluoropyrimidine moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted drug design and development.

Biological Activity

Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate (hereafter referred to as TB-FP) is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies that highlight its pharmacological potential.

  • Molecular Formula : C15H23FN4O2
  • Molecular Weight : 310.37 g/mol
  • CAS Number : [95437800]

Synthesis

TB-FP is synthesized through a multi-step process involving the reaction of tert-butyl (S)-3-aminopiperidine-1-carboxylate with 2-chloro-5-fluoropyrimidine under palladium-catalyzed conditions. The detailed synthesis procedure includes:

  • Reagents : Tert-butyl (S)-3-aminopiperidine-1-carboxylate, 2-chloro-5-fluoropyrimidine, palladium catalyst.
  • Conditions : Heating at 120 °C for 16 hours in toluene.
  • Purification : Silica gel chromatography using ethyl acetate as the eluent.

Biological Activity

The biological activity of TB-FP has been evaluated in various studies, focusing on its effects on cancer cell lines and potential mechanisms of action.

Anticancer Activity

TB-FP has shown promising results in inhibiting the proliferation of several cancer cell lines, including:

  • A431 Vulvar Epidermal Carcinoma Cells : In vitro studies demonstrated significant inhibition of cell proliferation and migration at low micromolar concentrations .

The mechanism by which TB-FP exerts its biological effects is believed to involve:

  • Inhibition of Key Enzymes : It may act as an inhibitor of enzymes involved in pyrimidine metabolism, which is crucial for nucleic acid synthesis in rapidly dividing cells.

Cytotoxicity Studies

Cytotoxicity assays using the MTT method have indicated that TB-FP exhibits selective toxicity towards cancer cells while sparing normal cells. The half-maximal inhibitory concentration (IC50) values suggest that TB-FP is significantly less toxic to non-cancerous cells compared to its efficacy against cancerous cells, indicating a favorable selectivity index (SI) greater than 1.0 .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of TB-FP:

StudyCell LineIC50 (µM)Observations
A4314.0Significant inhibition of proliferation
M. tuberculosis2.0Comparable activity to existing treatments

Properties

IUPAC Name

tert-butyl 3-[(5-fluoropyrimidin-2-yl)-methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN4O2/c1-15(2,3)22-14(21)20-7-5-6-12(10-20)19(4)13-17-8-11(16)9-18-13/h8-9,12H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBDCUQSKQJJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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